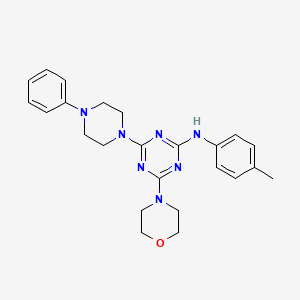

N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.544. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and mechanisms of action.

Chemical Structure

The compound's structure includes a triazine core with various substituents that are believed to enhance its pharmacological properties. The presence of a morpholine and a phenylpiperazine moiety is noteworthy as these groups have been associated with improved bioactivity in similar compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent.

2. Neuropharmacological Effects

The phenylpiperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of this compound may exhibit:

- Antidepressant-like effects : In animal models, compounds with similar structures have shown promise in reducing depressive behaviors.

- Anxiolytic properties : The morpholine group may contribute to anxiolytic effects, making it a candidate for further exploration in anxiety disorders.

The mechanisms through which this compound exerts its biological effects include:

1. Inhibition of Cancer Cell Proliferation

The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins.

2. Receptor Interaction

The phenylpiperazine moiety suggests potential interactions with serotonin receptors (5-HT), which could mediate both antidepressant and anxiolytic effects.

Case Studies

A notable case study involved the evaluation of a related triazine compound in a xenograft model:

Study Design : The efficacy of the compound was tested on U87MG glioblastoma xenografts.

Findings : Significant tumor reduction was observed compared to controls, indicating a strong antitumor effect attributed to the compound's ability to inhibit tumor growth and induce apoptosis in vivo.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C24H29N7O and a CAS number of 946339-52-2. Its structure features a triazine core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of morpholine and piperazine moieties enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in anticancer therapy. Compounds similar to N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine have shown promising results against various cancer cell lines:

- Mechanism of Action : The triazine ring can interact with DNA or RNA, disrupting cellular processes essential for cancer cell survival.

- Case Studies : Research has demonstrated that modifications in the triazine structure can lead to enhanced cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) .

Neuropharmacological Effects

The incorporation of piperazine and morpholine groups suggests potential neuropharmacological applications:

- Antidepressant and Anxiolytic Properties : Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

- Research Findings : Studies indicate that piperazine derivatives exhibit significant activity in models of anxiety and depression, potentially offering new avenues for treatment .

Synthetic Pathways

The synthesis of this compound involves several steps, including:

- Formation of the triazine core.

- Introduction of the morpholine group via nucleophilic substitution.

- Coupling with piperazine derivatives.

These synthetic methods are crucial for optimizing yield and purity for biological testing .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for drug development:

Analyse Des Réactions Chimiques

Stepwise Nucleophilic Substitution on Cyanuric Chloride

The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthetic route involves three key steps :

-

First Substitution (Position 2):

Cyanuric chloride reacts with p-toluidine (4-methylaniline) at 0–5°C in 1,4-dioxane to yield 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine . This step exploits the high reactivity of the triazine chloride at position 2 under low-temperature conditions . -

Second Substitution (Position 6):

The intermediate undergoes reaction with morpholine at room temperature in 1,4-dioxane, replacing the chloride at position 6 to form 4-chloro-N-(4-methylphenyl)-6-morpholino-1,3,5-triazin-2-amine . Morpholine acts as a strong nucleophile due to its secondary amine group . -

Third Substitution (Position 4):

The final chloride at position 4 is displaced by 4-phenylpiperazine at 60°C in 1,4-dioxane, yielding the target compound. Elevated temperatures are required due to reduced reactivity at this position .

Table 1: Reaction Conditions and Yields

| Step | Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | p-Toluidine | 0–5°C | 1,4-Dioxane | 59–89 |

| 2 | Morpholine | RT | 1,4-Dioxane | 79–98 |

| 3 | 4-Phenylpiperazine | 60°C | 1,4-Dioxane | 52–85 |

Key Reaction Mechanisms

-

Nucleophilic Aromatic Substitution (SNAr):

Chlorine atoms on the triazine ring are replaced by amine nucleophiles (p-toluidine, morpholine, 4-phenylpiperazine) via a two-step mechanism involving the formation of a Meisenheimer complex followed by chloride elimination . -

Steric and Electronic Effects:

Substitution at position 2 occurs most readily due to reduced steric hindrance and higher electrophilicity. Positions 4 and 6 require progressively harsher conditions .

1H NMR Analysis

The compound exhibits characteristic signals in DMSO-d6 :

-

Aromatic Protons (ArH): Doublet of doublets at 6.86–7.11 ppm (J = 6 Hz) for the p-methylphenyl group.

-

Morpholine Protons:

-

CH2-morpholine: Triplets at 3.39–3.83 ppm .

-

NHpiperazine: Singlet at 8.97–9.13 ppm .

-

-

4-Phenylpiperazine Protons:

-

CH2-piperazine: Multiplets at 2.72–2.98 ppm .

-

Table 2: Selected 1H NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| CH3 (p-methylphenyl) | 2.28–2.33 | Singlet |

| ArH (p-methylphenyl) | 6.86–7.11 | dd (J = 6 Hz) |

| CH2-morpholine | 3.39–3.83 | Triplet |

| NHpiperazine | 8.97–9.13 | Singlet |

Melting Point and Stability

The compound is a stable solid with a melting point of 290°C . It is soluble in polar aprotic solvents like DMSO but insoluble in water .

Comparative Reactivity with Analogues

The substitution pattern on the triazine core influences biological activity and physicochemical properties:

-

Morpholine vs. Piperazine Substitution: Morpholine at position 6 enhances metabolic stability compared to piperazine, as shown in PI3K/mTOR inhibitors .

-

Phenylpiperazine at Position 4: Introduces hydrophobic interactions in receptor binding, critical for kinase inhibition .

Table 3: Comparison with Analogues

| Compound | Substituents (Positions 2,4,6) | IC50 (PI3Kα, nM) |

|---|---|---|

| Target Compound | p-MePh, Ph-piperazinyl, morpholino | 6 |

| 4-Morpholino-6-piperazinyl analogue | p-MePh, piperazinyl, morpholino | 8 |

Propriétés

IUPAC Name |

N-(4-methylphenyl)-4-morpholin-4-yl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-19-7-9-20(10-8-19)25-22-26-23(28-24(27-22)31-15-17-32-18-16-31)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10H,11-18H2,1H3,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWPMTLOCLVUFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.